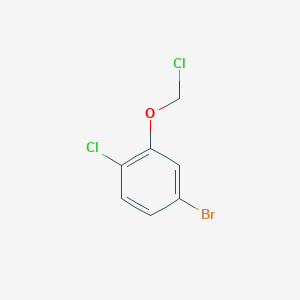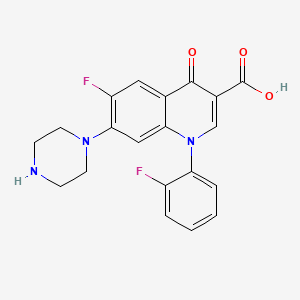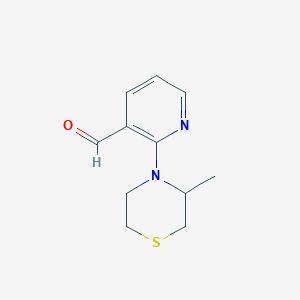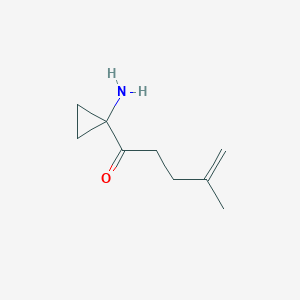methanol](/img/structure/B13157755.png)
[1-(Aminomethyl)cyclopropyl](5-bromothiophen-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)cyclopropylmethanol: is a chemical compound with the molecular formula C9H12BrNOS and a molecular weight of 262.17 g/mol . This compound features a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a 5-bromothiophen-3-yl group via a methanol linkage. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Aminomethylation: The aminomethyl group can be introduced via reductive amination reactions using formaldehyde and an amine source.
Bromination: The bromination of thiophene can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination and formation of thiophen-3-yl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of debrominated thiophen-3-yl derivatives.
Substitution: Formation of substituted thiophen-3-yl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly those containing cyclopropyl and thiophene moieties.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the role of cyclopropyl and thiophene groups in biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules targeting specific biological pathways.
Industry:
Mecanismo De Acción
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol is not well-documented. based on its structure, it is likely to interact with biological targets through:
Cyclopropyl Group: Known for its ability to strain and distort molecular structures, potentially affecting enzyme binding and activity.
Thiophene Group: Known for its electron-rich nature, which can participate in π-π interactions and hydrogen bonding with biological macromolecules.
Comparación Con Compuestos Similares
- 1-(Aminomethyl)cyclopropylmethanol
- 1-(Aminomethyl)cyclopropylmethanol
- 1-(Aminomethyl)cyclopropylmethanol
Comparison:
- Uniqueness: The bromine atom in 1-(Aminomethyl)cyclopropylmethanol imparts unique reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a versatile intermediate for further chemical modifications.
- Reactivity: The presence of the bromine atom allows for selective substitution reactions, which can be exploited in the synthesis of diverse derivatives .
Propiedades
Fórmula molecular |
C9H12BrNOS |
|---|---|
Peso molecular |
262.17 g/mol |
Nombre IUPAC |
[1-(aminomethyl)cyclopropyl]-(5-bromothiophen-3-yl)methanol |
InChI |
InChI=1S/C9H12BrNOS/c10-7-3-6(4-13-7)8(12)9(5-11)1-2-9/h3-4,8,12H,1-2,5,11H2 |
Clave InChI |
JVLXYOSEDXCXDS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CN)C(C2=CSC(=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13157676.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-hexyl-](/img/structure/B13157697.png)

![8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane](/img/structure/B13157708.png)



![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide](/img/structure/B13157725.png)


![6-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B13157739.png)
![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13157741.png)
![Cyclohexane, [1-(bromomethyl)propyl]-](/img/structure/B13157760.png)
![6,9-Dioxa-2-azaspiro[4.5]decane](/img/structure/B13157768.png)
